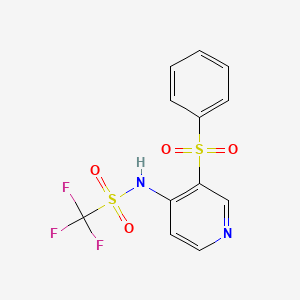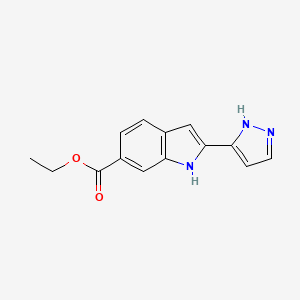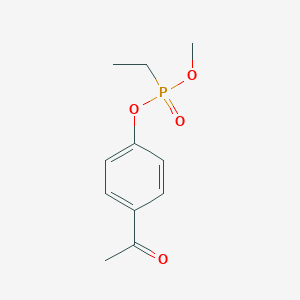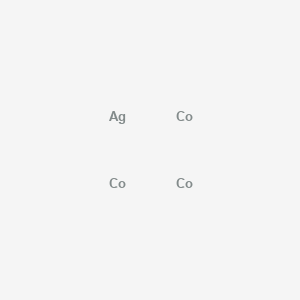
N-(3-phenylsulfonyl-4-pyridinyl)trifluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-phenylsulfonyl-4-pyridinyl)trifluoromethanesulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a phenylsulfonyl group attached to a pyridine ring, along with a trifluoromethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylsulfonyl-4-pyridinyl)trifluoromethanesulfonamide typically involves a multi-step process. One common method starts with the condensation of 3-bromo-4-nitropyridine N-oxide with appropriately substituted phenols, thiophenols, or anilines. This is followed by the reduction of the nitro moiety into the corresponding aminopyridine. Finally, the aminopyridine is condensed with trifluoromethanesulfonyl chloride to obtain the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylsulfonyl-4-pyridinyl)trifluoromethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethanesulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted sulfonamides. These products can further undergo additional transformations, expanding the compound’s utility in synthetic chemistry.
Scientific Research Applications
N-(3-phenylsulfonyl-4-pyridinyl)trifluoromethanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(3-phenylsulfonyl-4-pyridinyl)trifluoromethanesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The trifluoromethanesulfonamide moiety enhances the compound’s binding affinity and selectivity towards COX-2.
Comparison with Similar Compounds
Similar Compounds
N-(3-phenoxy-4-pyridinyl)trifluoromethanesulfonamide: Shares a similar pyridine and trifluoromethanesulfonamide structure but with a phenoxy group instead of a phenylsulfonyl group.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains two trifluoromethanesulfonimide groups attached to a phenyl ring.
Uniqueness
N-(3-phenylsulfonyl-4-pyridinyl)trifluoromethanesulfonamide is unique due to its combination of a phenylsulfonyl group and a pyridine ring, which imparts distinct reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes.
Properties
CAS No. |
833455-63-3 |
|---|---|
Molecular Formula |
C12H9F3N2O4S2 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)pyridin-4-yl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C12H9F3N2O4S2/c13-12(14,15)23(20,21)17-10-6-7-16-8-11(10)22(18,19)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
InChI Key |
JDUAPUNMRHXADZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CN=C2)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-ethylurea](/img/structure/B14203517.png)
![2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline](/img/structure/B14203541.png)
![2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile](/img/structure/B14203548.png)
![4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine]](/img/structure/B14203560.png)
![1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol]](/img/structure/B14203572.png)


![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(2-fluorophenyl)urea](/img/structure/B14203577.png)
![3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine](/img/structure/B14203582.png)
![2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14203585.png)



![1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy-](/img/structure/B14203632.png)
